5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
Overview
Description
5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . . This compound is characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of 2-hydroxyisophthalic acid, followed by reduction of the nitro group to an amino group . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride for carboxylic acid reduction.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines.
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Azo compounds or substituted aromatic derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid and its derivatives depends on the specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-Hydroxyisophthalic acid: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2-hydroxybenzoic acid: Similar structure but with only one carboxylic acid group, limiting its reactivity compared to 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups along with two carboxylic acid groups. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
5-amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQHDDDGHXOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606581 | |
Record name | 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859964-08-2 | |
Record name | 5-Amino-2-hydroxyisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859964082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2-HYDROXYISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT7NAC346 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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